N,N-Bis(3-chlorobenzyl)amine
Overview
Description
N,N-Bis(3-chlorobenzyl)amine is a chemical compound that is part of a broader class of bis(amine) compounds. These compounds are characterized by the presence of two amine groups, which are often linked to other chemical moieties. While the provided papers do not directly discuss N,N-Bis(3-chlorobenzyl)amine, they do provide insights into similar bis(amine) compounds and their synthesis, structure, and properties, which can be informative for understanding N,N-Bis(3-chlorobenzyl)amine.
Synthesis Analysis
The synthesis of bis(amine) compounds can be complex and often involves multiple steps. For example, bis(amine anhydride)s are synthesized via palladium-catalyzed amination reactions, as seen in the synthesis of novel high glass transition temperature (Tg) polyimides . Similarly, N,N-bis(chloro(aryl)phosphino)amines are synthesized and used as ligands in chromium-catalyzed oligomerization reactions . These methods highlight the versatility of bis(amine) compounds and their potential utility in various chemical syntheses.
Molecular Structure Analysis
The molecular structure of bis(amine) compounds can significantly influence their chemical behavior and properties. For instance, the X-ray structures of bis(amine anhydride)s reveal the spatial arrangement of the molecules, which is crucial for their reactivity and the properties of the polymers they form . The structure-activity relationships of bis(phenylalkyl)amines demonstrate the importance of specific functional groups and the distance between aromatic rings for their biological activity .
Chemical Reactions Analysis
Bis(amine) compounds participate in a variety of chemical reactions. The oligomerization of ethene to 1-hexene using N,N-bis(chloro(aryl)phosphino)amine ligands is an example of how these compounds can be used to influence product distribution in catalytic processes . The formation of bis(1,2,3-triazole) compounds from tosylhydrazones and N-amino azole showcases another type of reaction involving bis(amine) compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(amine) compounds are diverse and can be tailored for specific applications. For example, the polyimides synthesized from bis(amine anhydride)s exhibit high thermal stability and good solubility in aprotic solvents due to the incorporation of bulky triphenylamine units . The bis(phenylalkyl)amines show selective antagonism of NMDA receptors, indicating their potential as therapeutic agents . The synthesis strategy for bis(1,2,3-triazole) compounds leads to materials with moderate detonation performances, suggesting their use in energetic materials .
Scientific Research Applications
Catalysis and Organic Synthesis
Scientific Field: Chemistry, specifically catalysis and organic synthesis .
Methods of Application or Experimental Procedures: The process involves the use of a covalent organic framework (COF)-supported reduced Pd-based catalyst . In the presence of this catalyst, many aromatic, aliphatic, and heterocyclic aldehydes with various functional groups substituted were converted to their corresponding amines products .
Results or Outcomes: The process resulted in good to excellent selectivity (up to 91%) under mild reaction conditions (70 °C, 2 h, NH3, 20 bar H2) . This work expands the covalent organic frameworks for the material family and its support catalyst, opening up new catalytic applications in the economical, practical, and effective synthesis of secondary amines .
Benzylic Amine Synthesis
Scientific Field: Organic Chemistry .
Methods of Application or Experimental Procedures: The process involves the use of aromatic aldehydes undergoing an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . The reaction is mediated by PIFA and NBS .
Results or Outcomes: The process resulted in very good yields of aryl-, heteroaryl-, and alkyl amines at ambient temperature within 1 h .
Biological Potential of Indole Derivatives
Scientific Field: Pharmaceutical Sciences .
Methods of Application or Experimental Procedures: The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .
Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Dehydrative Amination of Alcohols
Scientific Field: Organic Chemistry .
Methods of Application or Experimental Procedures
The process involves the use of a water-soluble calix4resorcinarene sulfonic acid as a reusable multifunctional catalyst . The reaction allows an environmentally benign synthesis of benzylic and allylic amines .
Results or Outcomes: The process resulted in very good yields of aryl-, heteroaryl-, and alkyl amines at ambient temperature within 1 h .
Antiviral Activity
Scientific Field: Pharmaceutical Sciences .
Methods of Application or Experimental Procedures: The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .
Results or Outcomes: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Safety And Hazards
N,N-Bis(3-chlorobenzyl)amine is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation occurs, medical advice or attention should be sought .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKUGPCGNWRIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427280 | |
Record name | N,N-Bis(3-chlorobenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(3-chlorobenzyl)amine | |
CAS RN |
129041-31-2 | |
Record name | N,N-Bis(3-chlorobenzyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Bis(3-chlorobenzyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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